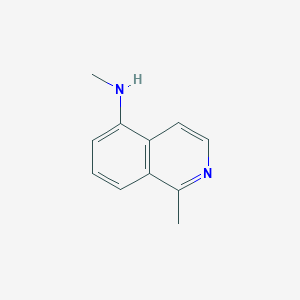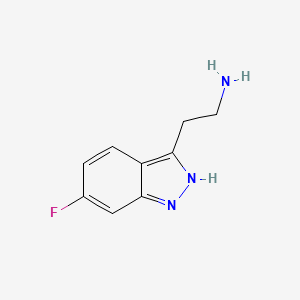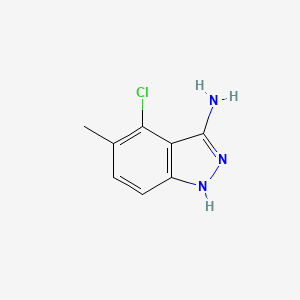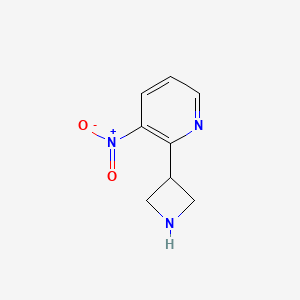
N,1-Dimethylisoquinolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-Dimethylisoquinolin-5-amine is a heterocyclic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing aromatic compounds that are structurally related to quinolines this compound is characterized by the presence of a dimethylamino group at the nitrogen atom and the fifth position of the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,1-Dimethylisoquinolin-5-amine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form isoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as copper or rhodium, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: N,1-Dimethylisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxide derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .
Applications De Recherche Scientifique
N,1-Dimethylisoquinolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N,1-Dimethylisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as methionine S-adenosyltransferase-2 (MAT2A), which plays a role in cellular methylation processes . By inhibiting this enzyme, this compound can affect gene expression and cell proliferation, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
- N-Methylisoquinolin-1-amine
- N,N-Dimethylisoquinolin-1-amine
- N-Methylisoquinolin-5-amine
Comparison: N,1-Dimethylisoquinolin-5-amine is unique due to the presence of the dimethylamino group at both the nitrogen atom and the fifth position of the isoquinoline ring. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
N,1-dimethylisoquinolin-5-amine |
InChI |
InChI=1S/C11H12N2/c1-8-9-4-3-5-11(12-2)10(9)6-7-13-8/h3-7,12H,1-2H3 |
Clé InChI |
POZINOFNIKFOGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC2=C1C=CC=C2NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-Chloromethyl-imidazo[2,1-b]thiazole](/img/structure/B11912878.png)


